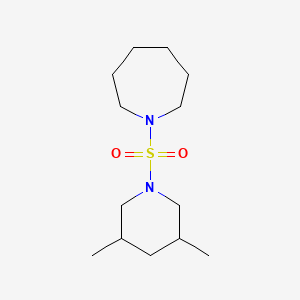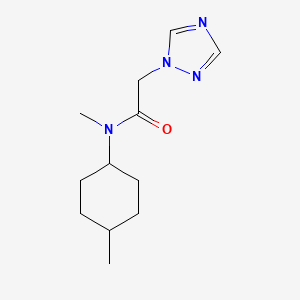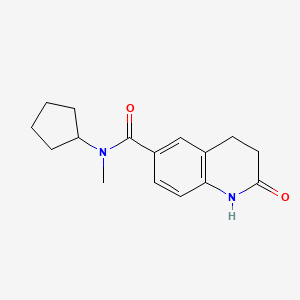
N-cyclopentyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide, also known as CP-690,550 or Tofacitinib, is a small molecule that has been developed as a Janus kinase (JAK) inhibitor. JAKs are enzymes that play a crucial role in the signaling pathways of various cytokines and growth factors, and therefore, JAK inhibitors have emerged as a promising class of drugs for the treatment of various autoimmune diseases and cancer.
Mécanisme D'action
N-cyclopentyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide exerts its pharmacological effects by selectively inhibiting JAKs, thereby preventing the activation of downstream signaling pathways that are involved in inflammation and immune responses. By blocking the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, this compound can reduce the symptoms of autoimmune diseases and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a potent and selective inhibitory effect on JAKs, with minimal off-target effects on other kinases. It has also been demonstrated to have good oral bioavailability and a favorable pharmacokinetic profile. In clinical trials, this compound has been found to be effective in reducing disease activity and improving quality of life in patients with rheumatoid arthritis and psoriasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has several advantages as a research tool, including its high potency and selectivity for JAKs, as well as its ability to inhibit multiple JAK isoforms. However, its use in experiments may be limited by its cost and availability, as well as its potential toxicity and side effects.
Orientations Futures
There are several areas of future research that could be explored with N-cyclopentyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide, including:
1. Investigation of its potential as a treatment for other autoimmune diseases, such as multiple sclerosis and lupus.
2. Development of more selective JAK inhibitors that target specific JAK isoforms, to minimize off-target effects.
3. Study of the long-term safety and efficacy of this compound in clinical trials, to assess its potential as a chronic therapy for autoimmune diseases.
4. Exploration of novel drug delivery systems, such as nanoparticles or liposomes, to improve the pharmacokinetics and bioavailability of this compound.
5. Investigation of the role of JAKs in cancer biology, and the potential of JAK inhibitors like this compound as anti-cancer agents.
Méthodes De Synthèse
N-cyclopentyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide can be synthesized through a multi-step process that involves the condensation of 2-amino-5-methylcyclopentanone with an aryl ketone, followed by the cyclization of the resulting Schiff base with a carboxylic acid anhydride. The final product is obtained after several purification steps, including crystallization and chromatography.
Applications De Recherche Scientifique
N-cyclopentyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been extensively studied for its therapeutic potential in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its anti-cancer properties, particularly in the treatment of leukemia and lymphoma.
Propriétés
IUPAC Name |
N-cyclopentyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-18(13-4-2-3-5-13)16(20)12-6-8-14-11(10-12)7-9-15(19)17-14/h6,8,10,13H,2-5,7,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBDFOXSHMLSLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
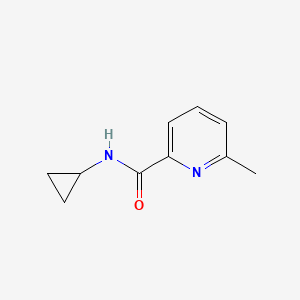
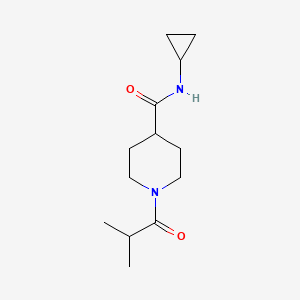
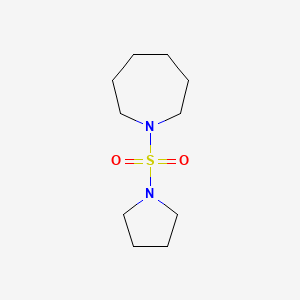
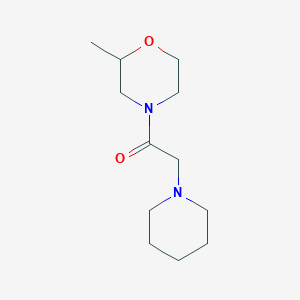
![N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508764.png)
![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7508765.png)

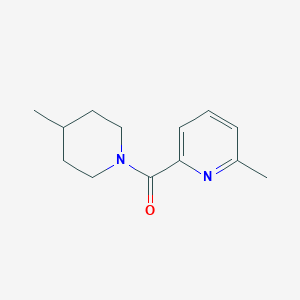
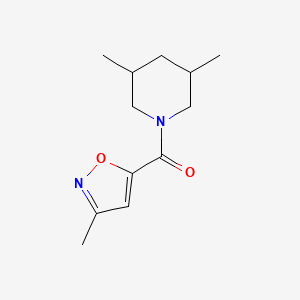


![4-[(1-Phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7508837.png)
